molecular formula C8H14O B15222291 (1S,3AS,6aS)-octahydropentalen-1-ol

(1S,3AS,6aS)-octahydropentalen-1-ol

Cat. No.: B15222291
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3AS,6aS)-octahydropentalen-1-ol: is a chemical compound with the molecular formula C8H14O . It is a secondary alcohol and features a unique bicyclic structure composed of two fused five-membered rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3AS,6aS)-octahydropentalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of octahydropentalenone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,3AS,6aS)-octahydropentalen-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Scientific Research Applications

Chemistry: (1S,3AS,6aS)-octahydropentalen-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of (1S,3AS,6aS)-octahydropentalen-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: (1S,3AS,6aS)-octahydropentalen-1-ol is unique due to its secondary alcohol functional group and bicyclic structure.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m0/s1

InChI Key

AOONMBCPMGBOBG-FXQIFTODSA-N

Isomeric SMILES

C1C[C@H]2CC[C@@H]([C@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.